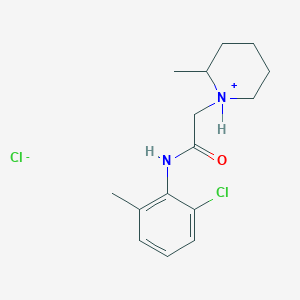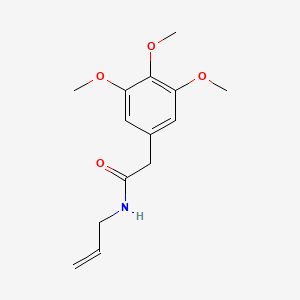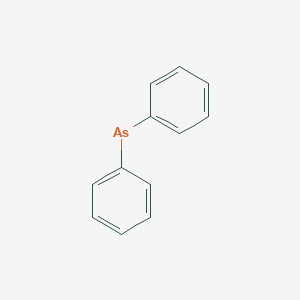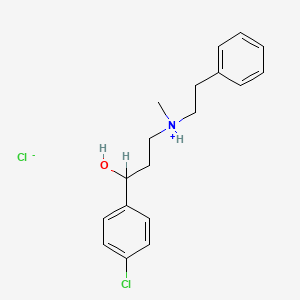
Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride involves several steps. One common method includes the reaction of p-chlorobenzyl chloride with alpha-methylphenethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with hydrochloric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process often involves the use of catalysts to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the benzyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular signaling and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory conditions.
Wirkmechanismus
The mechanism of action of benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system to suppress the cough reflex. The compound binds to receptors in the brainstem, inhibiting the transmission of signals that trigger coughing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-phenoxyethyl)amino)ethyl)-, p-acetate
- 1-(4-Chlorophenyl)-2-(dimethylamino)-1-methylethyl alcohol hydrochloride
- 4-Chloro-alpha-methylbenzyl alcohol
Uniqueness
Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride stands out due to its specific antitussive properties and its ability to interact with central nervous system receptors. This makes it particularly effective in suppressing coughs compared to other similar compounds .
Eigenschaften
CAS-Nummer |
88838-11-3 |
|---|---|
Molekularformel |
C18H23Cl2NO |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
[3-(4-chlorophenyl)-3-hydroxypropyl]-methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-20(13-11-15-5-3-2-4-6-15)14-12-18(21)16-7-9-17(19)10-8-16;/h2-10,18,21H,11-14H2,1H3;1H |
InChI-Schlüssel |
DYXCORAHUFMWEV-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)Cl)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
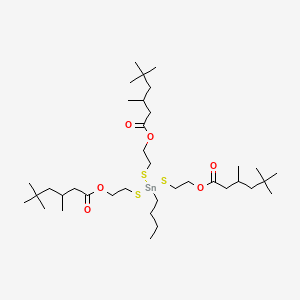
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)

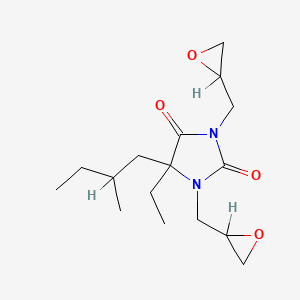
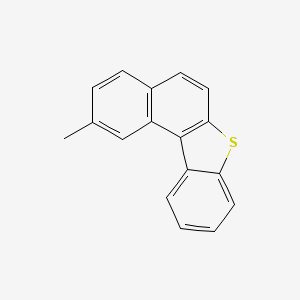
![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)
